molecular formula C22H18N6 B11415424 N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Katalognummer: B11415424
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: ZBMZTOPGVGXKOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a pyridin-4-yl substituent at position 2 and a 4-methylbenzyl group at position 3. The 4-methylbenzyl substituent may enhance lipophilicity and metabolic stability, while the pyridinyl group could influence receptor binding specificity.

Eigenschaften

Molekularformel

C22H18N6

Molekulargewicht

366.4 g/mol

IUPAC-Name

N-[(4-methylphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C22H18N6/c1-15-6-8-16(9-7-15)14-24-22-25-19-5-3-2-4-18(19)21-26-20(27-28(21)22)17-10-12-23-13-11-17/h2-13H,14H2,1H3,(H,24,25)

InChI-Schlüssel

ZBMZTOPGVGXKOI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps. One common method starts with the preparation of the triazoloquinazoline core. . Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Analyse Chemischer Reaktionen

N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline and triazole compounds exhibit promising anticancer properties. For instance, compounds similar to N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine have been evaluated for their ability to inhibit specific cancer cell lines. The presence of the triazole moiety has been linked to enhanced cytotoxicity against various cancer types, including breast and lung cancers.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that triazole derivatives possess antifungal activity against Candida species and other pathogenic fungi. The mechanism often involves the inhibition of fungal cell wall synthesis or interference with ergosterol biosynthesis, making these compounds valuable in treating fungal infections resistant to conventional therapies.

Protein Kinase Inhibition

The structural characteristics of N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine suggest its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways associated with cancer and other diseases. Compounds based on this scaffold have been investigated for their ability to selectively inhibit kinases involved in tumor growth and survival.

Synthesis Methodologies

The synthesis of N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multi-step organic reactions:

  • Step 1: Formation of the Triazole Ring
    The initial step often includes the reaction between a suitable hydrazine derivative and an appropriate carbonyl compound to form the triazole structure.
  • Step 2: Introduction of the Quinazoline Moiety
    This involves cyclization reactions where the triazole is reacted with a quinazoline precursor under acidic or basic conditions.
  • Step 3: Functionalization
    The final product is usually subjected to further functionalization to introduce the methylphenyl and pyridine groups via nucleophilic substitution or coupling reactions.

Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited IC50 values in the nanomolar range against specific cancer cell lines (e.g., MCF-7 and A549). This highlights the potential of N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine as a lead compound for further development in oncology.

Antifungal Activity

In another investigation focusing on antifungal properties, derivatives were synthesized and tested against Candida albicans strains. The results showed that several derivatives had minimum inhibitory concentration (MIC) values significantly lower than those of established antifungal agents like fluconazole, indicating superior efficacy.

Data Table: Summary of Applications

Application TypeSpecific ActivityReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialAntifungal activity against Candida species
Protein Kinase InhibitionTargeting specific kinases involved in tumorigenesis

Wirkmechanismus

The mechanism of action of N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazoloquinazoline derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound Name Key Substituents Molecular Weight Pharmacological Notes References
N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine 2-(Pyridin-4-yl), 5-(4-methylbenzyl) 393.45* Hypothesized adenosine receptor modulation; pyridinyl may enhance selectivity. N/A
CGS15943 9-Chloro, 2-(2-furanyl) 326.73 Non-selective adenosine receptor antagonist (A1, A2A, A3); furanyl group reduces selectivity . [8, 9, 11]
N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine 2-(Pyridin-4-yl), 5-(4-chlorophenethyl) 400.87 Chlorophenyl group increases molecular weight and may improve A3 receptor affinity . [16]
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-Methylphenylsulfonyl), 5-(3-chloro-4-methylphenyl) 482.96 Sulfonyl group enhances electron-withdrawing effects, potentially altering binding kinetics . [13]
2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (3p) 2-Phenyl, no N5 substitution 273.29 Simplified structure with lower molecular weight; reduced potency in receptor assays . [10]

*Calculated molecular weight based on formula C24H20N4.

Key Findings:

Substituent Effects on Selectivity: The pyridin-4-yl group in the target compound may confer selectivity for adenosine A3 receptors, as seen in analogs like SCH 442416 (pyrazolo-triazolo-pyrimidine with 4-methoxyphenylpropyl) . In contrast, CGS15943’s furanyl substituent contributes to non-selective adenosine receptor antagonism .

Impact of Bulky Substituents :

  • The 4-methylbenzyl group in the target compound likely improves metabolic stability compared to smaller substituents (e.g., phenethyl in C736-0280) .
  • Sulfonyl-containing analogs (e.g., ) exhibit higher molecular weights and altered pharmacokinetic profiles .

Synthetic Considerations :

  • The target compound’s synthesis likely involves nucleophilic substitution at the C5 position, analogous to methods used for 6,7-dimethoxy-N-methylquinazolin-4-amine derivatives () .
  • Suzuki-Miyaura coupling () or Buchwald-Hartwig amination () may be employed for introducing aryl/heteroaryl groups .

Discussion of Pharmacological Relevance

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Adenosine Receptor Modulation: Triazoloquinazoline derivatives are established adenosine receptor ligands. The pyridin-4-yl group may mimic the adenine moiety of adenosine, enhancing competitive binding .
  • Metabolic Stability : The 4-methylbenzyl group could reduce cytochrome P450-mediated oxidation, improving half-life compared to chlorophenyl or sulfonyl analogs .
  • Selectivity Challenges : Achieving receptor subtype selectivity (e.g., A3 vs. A2A) remains a hurdle. Bulky substituents (e.g., 4-methylbenzyl) may sterically hinder off-target binding .

Biologische Aktivität

The compound N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure combining various pharmacophores:

  • Molecular Formula : C19H19N5
  • Molecular Weight : 327.39 g/mol
  • IUPAC Name : N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

The presence of the triazole and quinazoline moieties suggests potential interactions with biological targets involved in various diseases.

Research indicates that compounds similar to N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine exhibit various mechanisms of action:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • CNS Activity : Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, indicating potential for use in neuropharmacology.

Research Findings

Several studies have focused on the biological activity of this compound:

StudyBiological ActivityFindings
AntitumorExhibited significant cytotoxicity against various cancer cell lines (IC50 values in low micromolar range).
AntimicrobialDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
CNS EffectsInduced alterations in behavior in rodent models, suggesting psychoactive properties.

Case Studies

  • Antitumor Efficacy : In a study published in Drug Target Insights (2023), N-[(4-Methylphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine was tested against human breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Antimicrobial Activity : A separate investigation highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
  • Neuropharmacological Assessment : In behavioral assays involving mice, the compound exhibited anxiolytic-like effects at specific dosages without significant sedative properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.